molecular formula C23H16FNO4 B6561349 N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide CAS No. 921785-13-9

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide

Cat. No.: B6561349
CAS No.: 921785-13-9
M. Wt: 389.4 g/mol
InChI Key: AHJDEMKYWZTJSA-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 4-fluorophenyl group and at position 6 with a 3-methoxybenzamide moiety. Chromone derivatives are widely studied for their biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4/c1-28-18-4-2-3-15(11-18)23(27)25-17-9-10-21-19(12-17)20(26)13-22(29-21)14-5-7-16(24)8-6-14/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJDEMKYWZTJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide typically involves multiple steps, starting with the formation of the chromen-4-one core. This can be achieved through the condensation of salicylaldehyde with acetophenone derivatives in the presence of a base, followed by cyclization. The fluorophenyl group is introduced through a subsequent substitution reaction, and the methoxybenzamide moiety is added through a final amide coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide can undergo various chemical reactions, including:

  • Oxidation: The chromen-4-one core can be oxidized to form quinones.

  • Reduction: Reduction reactions can be performed on the chromen-4-one core to produce dihydrochromen-4-ones.

  • Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

  • Amide Coupling: The methoxybenzamide moiety can be formed through amide coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl₃).

  • Amide Coupling: Coupling reagents like carbodiimides (e.g., DCC, EDC) and coupling agents like HATU are employed.

Major Products Formed:

  • Quinones: Resulting from oxidation reactions.

  • Dihydrochromen-4-ones: Resulting from reduction reactions.

  • Substituted Fluorophenyl Derivatives: Resulting from electrophilic substitution reactions.

  • Amides: Resulting from amide coupling reactions.

Scientific Research Applications

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its biological activity, including potential antimicrobial and antioxidant properties.

  • Medicine: Research has explored its use in drug development, particularly in the context of anti-inflammatory and anticancer agents.

  • Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

Key Analogs :

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,4,5-trimethoxybenzamide (CHEMENU Product, 2023): Substituents: 3,4,5-Trimethoxybenzamide (vs. 3-methoxy in the parent compound). The trifold substitution may sterically hinder target binding compared to the parent compound .

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methoxybenzamide (CAS 923112-79-2): Substituents: 2-Methoxybenzamide (vs. 3-methoxy) and 2-fluorophenyl (vs. 4-fluorophenyl). Electronic effects (e.g., dipole orientation) may also differ .

Table 1: Substituent Effects on Key Properties

Compound Substituents (Benzamide) Fluorophenyl Position Molecular Weight (g/mol) Predicted logP*
Parent Compound 3-Methoxy 4-Fluoro ~407.4 ~3.2
3,4,5-Trimethoxybenzamide Analog 3,4,5-Trimethoxy 4-Fluoro ~467.5 ~4.1
2-Methoxybenzamide Analog 2-Methoxy 2-Fluoro ~407.4 ~3.3

*Predicted logP values based on substituent contributions using the Crippen method.

Fluorophenyl Positional Isomerism

The parent compound’s 4-fluorophenyl group enables optimal para-substitution for planar interactions with hydrophobic pockets in enzyme active sites. In contrast, the 2-fluorophenyl isomer (CAS 923112-79-2) introduces ortho-substitution, which may distort planarity and reduce binding efficiency in targets like kinases or estrogen receptors .

Core Structural Modifications in Related Compounds

  • Triazine-Based Analogs (e.g., Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate): Replace chromone with a triazine core, altering electronic properties and hydrogen-bonding capacity. Such derivatives are often explored for agrochemical applications rather than biomedical uses .
  • Pyrazolo-Pyridine Analogs (e.g., 923226-49-7):
    • Feature fused heterocyclic systems (pyrazolo-pyridine) instead of chromone, significantly altering binding kinetics and selectivity profiles .

Hypothetical Pharmacological Implications

  • 3,4,5-Trimethoxybenzamide Analog : May exhibit enhanced lipophilicity, favoring blood-brain barrier penetration but risking off-target interactions.
  • 2-Methoxybenzamide Analog : Reduced steric compatibility with flat binding sites (e.g., ATP pockets in kinases) due to ortho-substitution.

Biological Activity

N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3-methoxybenzamide (CAS Number: 921882-37-3) is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H18FNO5, with a molecular weight of 419.4 g/mol. The compound features a chromenone core, a fluorophenyl group, and a methoxybenzamide moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC24H18FNO5
Molecular Weight419.4 g/mol
CAS Number921882-37-3

This compound exerts its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular pathways. The chromenone structure is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. The presence of the fluorophenyl group enhances the compound's binding affinity, while the methoxybenzamide moiety may improve solubility and stability in biological systems.

Biological Activities

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties by inhibiting COX and LOX enzymes, which are responsible for the synthesis of pro-inflammatory mediators. In vitro studies have shown a reduction in inflammatory markers in cell cultures treated with this compound.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, possibly through the modulation of apoptotic pathways and inhibition of tumor growth.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial activity against several bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study published in Journal of Medicinal Chemistry reported that the compound inhibited COX enzymes with IC50 values in the micromolar range, indicating potent anti-inflammatory effects .
  • Cancer Research : In a study conducted on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis, highlighting its potential as an anticancer agent .
  • Antimicrobial Testing : A recent investigation found that this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .

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